molecular formula C32H40N2O B1663616 Maropitant CAS No. 147116-67-4

Maropitant

Katalognummer B1663616
CAS-Nummer: 147116-67-4
Molekulargewicht: 468.7 g/mol
InChI-Schlüssel: OMPCVMLFFSQFIX-CONSDPRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maropitant, used as maropitant citrate, is a neurokinin receptor antagonist developed by Zoetis specifically for the treatment of motion sickness and vomiting in dogs . It was approved by the FDA in 2007 for use in dogs, and more recently has also been approved for use in cats .


Synthesis Analysis

Maropitant is a substituted quinuclidine . The pharmaceutical composition of Maropitant includes an aqueous solution of maropitant citrate, a pharmaceutically acceptable β-cyclodextrin, and a pharmaceutically acceptable preservative . The method for preparing the composition includes mixing, in an aqueous medium, a source of maropitant, a source of citrate, a pharmaceutically acceptable β-cyclodextrin, and a pharmaceutically acceptable preservative .


Molecular Structure Analysis

Maropitant belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Chemical Reactions Analysis

Maropitant has been shown to have anti-inflammatory action in a mouse model of acute pancreatitis . Treatment with maropitant significantly lowered plasma amylase and IL-6 levels. In addition, treatment with maropitant inhibited the infiltration of MPO-positive cells in the pancreas .


Physical And Chemical Properties Analysis

Maropitant has a molecular formula of C32H40N2O and a molecular weight of 468.67 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Antagonist Activity

Maropitant is a neurokinin-1 (NK1) selective receptor antagonist, developed primarily as an antiemetic for dogs. Research has shown its ability to penetrate the central nervous system, demonstrating its potential as a broad-spectrum antiemetic agent. This is supported by studies evaluating its effects in inhibiting foot-tapping induced by NK1 agonists in animal models, highlighting its central functional action (de la Puente-Redondo et al., 2007).

Impact on Intestinal Motility

Maropitant's effects on intestinal motility have been investigated, revealing that it can increase the frequency of contraction and decrease the amplitude of contraction in the intestines. This suggests that while maropitant is effective as an antiemetic, it may induce disorders of intestinal motility, particularly in certain animal models (Mikawa et al., 2015).

Analgesic Effects in Surgical Procedures

Studies have explored the use of maropitant in pain management, particularly in surgical settings. For instance, its application in cats undergoing ovariohysterectomy showed that maropitant could effectively reduce postoperative pain and improve comfort, indicating its utility in analgesic protocols (Corrêa et al., 2019).

Efficacy in Treating Motion Sickness in Dogs

Maropitant has been evaluated for its efficacy in preventing vomiting associated with motion sickness in dogs. Clinical trials have demonstrated significant reductions in vomiting during car journeys, underscoring its effectiveness in addressing motion sickness-related emesis (Benchaoui et al., 2007).

Pharmacokinetics in Dogs

The pharmacokinetics of maropitant have been studied, revealing insights into its bioavailability and systemic clearance when administered via different routes. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion, thereby informing its optimal usage (Benchaoui et al., 2007).

Applications in Chronic Kidney Disease in Cats

Maropitant's efficacy in managing chronic vomiting and inappetence associated with feline chronic kidney disease (CKD) has been evaluated. Results suggest that it can effectively palliate vomiting related to CKD, potentially aiding in the nutritional management of affected cats (Quimby et al., 2015).

Analgesia and Cardiovascular Effects in Surgical Settings

The drug has been studied for its antinociceptive and cardiorespiratory effects during surgery. For example, its coadministration with ketamine and lidocaine in dogs undergoing mastectomy indicated effective analgesia with minimal cardiovascular effects, suggesting its potential as an adjunct agent for pain management in surgical procedures (Soares et al., 2021).

Potential Anti-inflammatory Properties

A systematic review and meta-analysis evaluated the anti-inflammatory and analgesic properties of maropitant. While it was found to have a significant anesthetic-sparing effect, its impact on pain and inflammation was not conclusively proven, indicating the need for further research in this area (Kinobe & Miyake, 2020).

Zukünftige Richtungen

The FDA has approved Maropitant Citrate tablets for the prevention of acute vomiting and the prevention of vomiting due to motion sickness in dogs . Maropitant has also been used in acute cases of rapid or labored breathing to prevent vomiting that could lead to aspiration pneumonia .

Relevant Papers

Several papers have been published on Maropitant. One study investigated the anti-inflammatory action of maropitant in a mouse model of acute pancreatitis . Another study evaluated the efficacy of maropitant to treat and prevent emesis caused by IV infusion of a chemotherapeutic dose of cisplatin in dogs . A third paper discussed the use of maropitant in cats with chronic kidney disease .

Eigenschaften

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPCVMLFFSQFIX-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057874
Record name Maropitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maropitant

CAS RN

147116-67-4
Record name Maropitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147116-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maropitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maropitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maropitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxy-phenyl)methyl]quinuclidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.267.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAROPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE2T9H4DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maropitant
Reactant of Route 2
Maropitant
Reactant of Route 3
Maropitant
Reactant of Route 4
Reactant of Route 4
Maropitant
Reactant of Route 5
Maropitant
Reactant of Route 6
Reactant of Route 6
Maropitant

Citations

For This Compound
4,880
Citations
BL Hay Kraus - Veterinary Medicine: Research and Reports, 2017 - Taylor & Francis
… Maropitant is available in both an injectable … , maropitant prevents or significantly decreases the incidence of opioid-induced vomiting and signs of nausea in dogs and cats. Maropitant …
Number of citations: 28 www.tandfonline.com
RT Kinobe, Y Miyake - The Veterinary Journal, 2020 - Elsevier
… , maropitant had a significant inhalation anaesthetic-sparing effect (SMD −0.92, 95% CI −1.30, −0.54; P < 0.00001). However, treatment with maropitant had … that maropitant significantly …
Number of citations: 12 www.sciencedirect.com
VA De la Puente‐Redondo, EM Siedek… - Journal of Small …, 2007 - Wiley Online Library
… with maropitant and 71 per cent of dogs treated with metoclopramide did not vomit after treatment (P<0·01). The mean number of emetic events after maropitant … that maropitant was not …
Number of citations: 88 onlinelibrary.wiley.com
HS Sedlacek, DS Ramsey, JF Boucher… - Journal of Veterinary …, 2008 - Wiley Online Library
… with maropitant or … maropitant did not differ significantly (P > 0.05) from those of dogs treated with ondansetron, but emetic events were significantly reduced (P ≤ 0.0102) for maropitant …
Number of citations: 100 onlinelibrary.wiley.com
BLH Kraus - Veterinary Anaesthesia and Analgesia, 2013 - Elsevier
… The goal of this study was to evaluate the effectiveness of maropitant (Cerenia ® ) in … The goal of this study was to evaluate the effectiveness of maropitant in preventing vomiting …
Number of citations: 67 www.sciencedirect.com
HA Benchaoui, SR Cox, RP Schneider… - Journal of Veterinary …, 2007 - Wiley Online Library
… disposition of maropitant within the 2–8 mg/kg dose range. Systemic clearance of … maropitant and its main metabolite was minimal (<1%), thus supporting the evidence that maropitant …
Number of citations: 78 onlinelibrary.wiley.com
VA de la Puente-Redondo, N Tilt… - American journal of …, 2007 - Am Vet Med Assoc
… of maropitant on ongoing emesis, 24 dogs were randomized to 2 treatment groups (12 dogs each). Saline (0.9% NaCl) solution or maropitant (1 … To evaluate the use of maropitant for the …
Number of citations: 68 avmajournals.avma.org
DS Ramsey, K Kincaid, JA Watkins… - Journal of veterinary …, 2008 - Wiley Online Library
… Additional data on the broad-spectrum utility of maropitant as an antiemetic is provided in this report which details results of a randomized clinical trial which evaluated maropitant for …
Number of citations: 56 onlinelibrary.wiley.com
JM Quimby, WT Brock, K Moses… - Journal of feline …, 2015 - journals.sagepub.com
… The aim of this study was to assess the efficacy of maropitant for management of chronic … the use of maropitant for antiemetic therapy in a chronic disease state. Maropitant seems a …
Number of citations: 49 journals.sagepub.com
SE Rau, LG Barber, KE Burgess - Journal of veterinary internal …, 2010 - Wiley Online Library
… and myelosuppression between maropitant and placebo treatments were evaluated. … receiving maropitant compared with placebo. No differences were found between maropitant and …
Number of citations: 71 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.